N-Spiro[2.2]pentan-2-ylbenzamide
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Overview
Description
N-Spiro[2.2]pentan-2-ylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential biological activity. The compound consists of a spirocyclic structure where a benzamide group is attached to a spiro[2.2]pentane moiety. This configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[2.2]pentan-2-ylbenzamide typically involves the formation of the spiro[2.2]pentane core followed by the introduction of the benzamide group. One common method involves the photochemical synthesis of benzoyl spiro[2.2]pentanes. This process includes the irradiation of 2-mesyloxy phenyl ketones bearing a cyclopropane moiety, leading to the formation of benzoyl spiro[2.2]pentanes through a series of reactions including γ-H-shift, elimination of mesyloxy groups, and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Spiro[2.2]pentan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the spirocyclic core, while substitution reactions can introduce new functional groups to the benzamide moiety.
Scientific Research Applications
N-Spiro[2.2]pentan-2-ylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its biological activity.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Spiro[2.2]pentan-2-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spirocyclic compound with a similar core structure but lacking the benzamide group.
Spiro[2.2]pentane derivatives: Various derivatives with different substituents attached to the spirocyclic core.
Uniqueness
N-Spiro[22]pentan-2-ylbenzamide is unique due to the presence of the benzamide group, which imparts additional chemical reactivity and potential biological activity compared to simpler spirocyclic compounds
Properties
IUPAC Name |
N-spiro[2.2]pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOFXNOQKRPUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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